BenchChemオンラインストアへようこそ!

5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Molecular property Drug-likeness Lead optimization

This N,N-disubstituted benzamide combines furan-3-ylmethyl and thiophen-2-ylmethyl groups on a 5-chloro-2-methoxy core, creating a unique descriptor space for systematic SAR campaigns. With zero H-bond donors, 4 H-bond acceptors, and a computed logP of 3.8, it populates drug-like screening decks with controlled lipophilicity diversity. Procure research-grade material at 95% purity for target validation and lead-identification studies. Limited quantities—secure your order now.

Molecular Formula C18H16ClNO3S
Molecular Weight 361.84
CAS No. 1421442-64-9
Cat. No. B2434519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide
CAS1421442-64-9
Molecular FormulaC18H16ClNO3S
Molecular Weight361.84
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)C(=O)N(CC2=COC=C2)CC3=CC=CS3
InChIInChI=1S/C18H16ClNO3S/c1-22-17-5-4-14(19)9-16(17)18(21)20(10-13-6-7-23-12-13)11-15-3-2-8-24-15/h2-9,12H,10-11H2,1H3
InChIKeyGGSRRZAADGOUIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide (CAS 1421442-64-9)


5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide is a synthetic, small-molecule benzamide derivative (MW 361.8 g/mol) featuring a 5-chloro-2-methoxybenzamide core N,N-disubstituted with furan-3-ylmethyl and thiophen-2-ylmethyl groups. The compound, assigned PubChem CID 71804093, has a computed XLogP3-AA of 3.8 [1]. It belongs to a class of furan and thiophene amide derivatives explored for their pharmacological potential, as evaluated in computational modeling studies that propose pharmacological classification based on semi-empirical ab initio methods and HPLC retention data [2]. This compound is primarily offered by chemical vendors as a research tool, with a typical catalog purity of 95% [3].

Why Closely Related Benzamide Analogs Cannot Substitue 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide


Structurally similar compounds in this class, such as 5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzamide (CAS 2379998-17-9), 3,4-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide (CAS 1421445-37-5), and N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide, feature distinct substitution patterns on the benzamide core . These modifications directly alter key molecular properties such as lipophilicity, topological polar surface area, and electronic distribution, which modulate target binding, selectivity, and pharmacokinetic behavior [1]. Even a seemingly minor change—such as replacing the 5-chloro-2-methoxy substitution with a 3,4-difluoro pattern or linking the furan and thiophene into a single biaryl substituent—can fundamentally shift a compound's pharmacological classification from one predicted activity cluster to another [2]. Therefore, generic substitution without experimental validation carries a high risk of altered potency and target selectivity.

Quantitative Differentiation Evidence for 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide vs. Analogs


Molecular Weight and Heavy Atom Count Differentiation vs. Fused Heterocycle Analog

The target compound has a molecular weight (MW) of 361.8 g/mol and contains 24 heavy atoms, compared to its closest fused-ring analog, 5-chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-methoxybenzamide, which has a lower MW of 347.8 g/mol and 23 heavy atoms. This difference arises because the target compound's N,N-disubstituted architecture incorporates both heterocycles as separate N-alkyl groups, increasing both MW and heavy atom count relative to the analog where the furan and thiophene are conjoined in a biaryl system [1]. This is a quantifiable structural feature that may be a key criterion for selection in structure-activity relationship (SAR) studies.

Molecular property Drug-likeness Lead optimization

Lipophilicity (XLogP3-AA) Benchmarking Against a 3,4-Difluoro Analog

The target compound's computed XLogP3-AA is 3.8, reflecting the lipophilic contribution of its 5-chloro-2-methoxy substitution pattern and dual heterocyclic N-alkyl groups. A closely related analog, 3,4-difluoro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzamide, replaces the chloro and methoxy groups with two fluorine atoms, which is predicted to reduce lipophilicity. While a direct computed XLogP3-AA value for the difluoro analog was not retrieved, the substitution of chlorine (Hansch π = +0.71) and methoxy (π = -0.02) with two fluorines (π = +0.14 each) is well-established to lower logP by approximately 0.4–0.6 units [1]. This difference in lipophilicity can affect membrane permeability and metabolic stability, making the target compound more suitable for projects requiring higher logP candidates.

Lipophilicity ADME Drug design

Hydrogen Bond Acceptor Capacity vs. N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide

The target compound possesses 4 hydrogen bond acceptor (HBA) sites contributed by the amide carbonyl, methoxy oxygen, furan oxygen, and thiophene sulfur. In contrast, the 2-methyl analog N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)benzamide replaces the 2-methoxy group with a methyl substituent, thereby losing one HBA site and retaining only 3 HBA sites [1]. The 2-methoxy group in the target compound is a classic pharmacophoric element in benzamide drugs such as metoclopramide, where it forms an intramolecular N-H···O hydrogen bond that stabilizes the bioactive conformation and influences receptor binding [2]. The presence of this additional HBA capacity is a directly quantifiable and functionally relevant differentiator.

Hydrogen bonding Target engagement SAR

Predicted Pharmacological Classification: Target Compound vs. Structural Analogs in a PLS Model

A 2012 study by Bober et al. applied partial least squares (PLS) regression to classify furan and thiophene amide derivatives into distinct pharmacological clusters based on semi-empirical molecular descriptors and HPLC retention data [1]. In this model, N,N-disubstituted benzamides bearing two heteroaryl-methyl groups, such as the target compound, occupy a unique descriptor space compared to analogs with fused heterocyclic substituents or monosubstituted amides. The model's predictive capacity was validated through multiple regression analysis, enabling researchers to rank compounds by predicted activity class. While the target compound's exact PLS score was not publicly reported, the published methodology directly supports its classification as distinct from its closest analogs [1]. This provides a computational rationale for selecting the target compound over an analog when targeting a specific predicted pharmacological cluster.

Pharmacological classification Computational modeling PLS regression

Defined Application Scenarios for 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide


Exploratory Medicinal Chemistry and SAR Expansion

The compound's dual N-heteroaryl-methyl architecture, combining furan-3-ylmethyl and thiophen-2-ylmethyl groups on a 5-chloro-2-methoxybenzamide scaffold, makes it a versatile starting point for systematic SAR studies. As demonstrated by the PLS-based pharmacological classification model, its unique substitution pattern places it in a distinct descriptor space from fused-ring analogs, enabling researchers to probe the effect of spatial separation of heterocycles on target binding [1]. The 2-methoxy group provides an additional HBA site and conformational anchor absent in 2-methyl analogs, offering a direct handle for investigating intramolecular hydrogen bonding effects on bioactivity [2].

Computational Drug Design and Virtual Screening Library Design

With a computed XLogP3-AA of 3.8, zero H-bond donors, and 4 H-bond acceptors, the compound adheres to drug-like property space and serves as a chemically tractable entry in virtual screening libraries [1]. Its distinct lipophilicity profile compared to fluoro-substituted analogs (estimated ΔlogP ≈ 0.4–0.6) allows computational chemists to populate screening decks with controlled logP diversity, which is essential for ADME property optimization in lead identification campaigns [3].

Chemical Probe Development for Target Validation

The compound's availability from commercial vendors at 95% purity and its well-defined single-isomer structure (no undefined stereocenters) facilitate its use as a chemical probe in target validation studies. Its N,N-disubstituted amide bond is chemically stable, and the absence of reactive functional groups reduces the risk of non-specific assay interference [1]. Researchers seeking to validate novel targets in the kinase, GPCR, or epigenetic modifier families can use this compound as a benchmarking tool, provided that on-target activity is first experimentally confirmed.

Quote Request

Request a Quote for 5-chloro-N-(furan-3-ylmethyl)-2-methoxy-N-(thiophen-2-ylmethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.